molecular formula C24H51O3P B13955620 Bis(2-ethylhexyl) octylphosphonate CAS No. 52894-02-7

Bis(2-ethylhexyl) octylphosphonate

Cat. No.: B13955620
CAS No.: 52894-02-7
M. Wt: 418.6 g/mol
InChI Key: ALVKGSGIVCHADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) octylphosphonate: is an organophosphorus compound with the molecular formula C24H51O3P. It is a phosphonate ester, characterized by the presence of two 2-ethylhexyl groups and one octyl group attached to a phosphonate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) octylphosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and octanol. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) octylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed as a ligand in coordination chemistry .

Biology: In biological research, this compound is used as a model compound to study the behavior of phosphonates in biological systems. It is also investigated for its potential as a biomimetic agent .

Medicine: It is also explored for its role in the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used as a plasticizer, flame retardant, and extraction agent. Its unique chemical properties make it suitable for use in the production of high-performance materials .

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) octylphosphonate is unique due to its combination of 2-ethylhexyl and octyl groups, which impart distinct chemical and physical properties. This makes it particularly suitable for specific applications in various fields .

Properties

CAS No.

52894-02-7

Molecular Formula

C24H51O3P

Molecular Weight

418.6 g/mol

IUPAC Name

1-[bis(2-ethylhexoxy)phosphoryl]octane

InChI

InChI=1S/C24H51O3P/c1-6-11-14-15-16-17-20-28(25,26-21-23(9-4)18-12-7-2)27-22-24(10-5)19-13-8-3/h23-24H,6-22H2,1-5H3

InChI Key

ALVKGSGIVCHADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OCC(CC)CCCC)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.